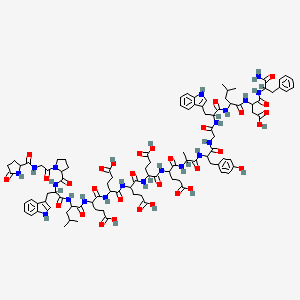

Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr-gly-trp-leu-asp-phe-NH2

描述

It plays a crucial role in stimulating the secretion of gastric acid (HCl) by the parietal cells of the stomach and aids in gastric motility . This compound is composed of 17 amino acids and is known for its ability to bind to cholecystokinin B receptors, thereby stimulating the release of histamines in enterochromaffin-like cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr-gly-trp-leu-asp-phe-NH2 involves solid-phase peptide synthesis (SPPS), a method commonly used for the synthesis of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a stepwise manner, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide involves large-scale SPPS, where automated peptide synthesizers are used to streamline the process. The use of protective groups, such as fluorenylmethyloxycarbonyl (Fmoc), ensures the selective reaction of amino acids . After synthesis, the peptide is purified and lyophilized to obtain a stable product.

化学反应分析

Types of Reactions

Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr-gly-trp-leu-asp-phe-NH2 undergoes various chemical reactions, including:

Oxidation: The tryptophan and methionine residues in the peptide can undergo oxidation in the presence of oxidizing agents such as hydrogen peroxide.

Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted using site-directed mutagenesis to study the structure-activity relationship of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, which can be analyzed using mass spectrometry and HPLC .

科学研究应用

Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr-gly-trp-leu-asp-phe-NH2 has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.

作用机制

The mechanism of action of Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr-gly-trp-leu-asp-phe-NH2 involves binding to cholecystokinin B receptors (CCK2 receptors) on the surface of enterochromaffin-like cells in the stomach. This binding stimulates the release of histamines, which in turn activate parietal cells to secrete gastric acid (HCl). The peptide also promotes the proliferation of gastric mucosal cells and enhances gastric motility .

相似化合物的比较

Similar Compounds

Gastrin II: Another form of gastrin with a slightly different amino acid sequence, known for its similar biological activity.

Cholecystokinin (CCK): A peptide hormone that shares structural similarities with gastrin and also binds to CCK receptors.

Secretin: A peptide hormone involved in the regulation of gastric acid secretion and pancreatic enzyme release.

Uniqueness

Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr-gly-trp-leu-asp-phe-NH2 is unique due to its specific sequence and its high affinity for CCK2 receptors, making it a potent stimulator of gastric acid secretion. Its stability and biological activity make it a valuable tool in both research and therapeutic applications .

生物活性

The compound Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr-gly-trp-leu-asp-phe-NH2 , a peptide with a complex sequence, has garnered attention in the field of bioactive peptides due to its potential therapeutic applications. This article explores its biological activity, highlighting various research findings, case studies, and a comprehensive overview of its properties.

General Characteristics

Bioactive peptides, such as the one , are typically derived from proteins through enzymatic hydrolysis and exhibit various biological activities. These activities can include:

- Antioxidant Effects : Many bioactive peptides have been shown to scavenge free radicals, thereby providing protective effects against oxidative stress.

- Antimicrobial Properties : Certain peptides demonstrate the ability to inhibit the growth of bacteria and fungi.

- ACE-Inhibitory Activity : Some peptides can inhibit angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure.

Specific Activities of this compound

-

Antioxidant Activity :

- The peptide's structure suggests that it may possess antioxidant properties due to the presence of aromatic amino acids like tryptophan (Trp) and phenylalanine (Phe). These residues are known for their ability to donate electrons and stabilize free radicals, enhancing the peptide's radical-scavenging capacity .

- Antimicrobial Activity :

- ACE-Inhibition :

Data Table: Biological Activities of Similar Peptides

| Peptide Sequence | Biological Activity | Reference |

|---|---|---|

| Trp-Leu-Glu | Antioxidant | |

| Gly-Pro-Trp | Antimicrobial | |

| Leu-Glu-Ala | ACE Inhibitory | |

| Tyr-Gly-Phe | Radical Scavenging |

Case Study 1: Antioxidant Properties

In a study examining various bioactive peptides, a peptide similar to Pyr-gly-pro-trp-leu-glu exhibited significant antioxidant activity when tested in vitro. The researchers utilized DPPH radical scavenging assays to quantify this effect, revealing that the peptide effectively reduced oxidative stress markers in cultured cells .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of antimicrobial peptides indicated that sequences containing Trp and Phe showed enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the hydrophobic nature of these amino acids facilitates membrane disruption in bacteria .

Research Findings

Recent research emphasizes the importance of peptide structure in determining biological activity. The sequence composition of this compound suggests multifunctionality:

- Hydrophobicity : The presence of hydrophobic amino acids like Leu and Phe may enhance membrane interaction, crucial for antimicrobial action.

- Charge Distribution : The net charge at physiological pH can influence solubility and interaction with target cells, impacting both antioxidant and antimicrobial activities .

属性

IUPAC Name |

5-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[2-[[3-(1H-indol-3-yl)-2-[[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H126N20O31/c1-49(2)38-68(115-96(147)72(43-55-46-101-60-19-12-10-17-58(55)60)117-98(149)74-20-13-37-118(74)77(122)48-103-86(137)61-25-31-75(120)105-61)93(144)111-66(30-36-82(131)132)92(143)110-65(29-35-81(129)130)91(142)109-64(28-34-80(127)128)90(141)108-63(27-33-79(125)126)89(140)107-62(26-32-78(123)124)88(139)104-51(5)85(136)113-70(41-53-21-23-56(119)24-22-53)87(138)102-47-76(121)106-71(42-54-45-100-59-18-11-9-16-57(54)59)95(146)114-69(39-50(3)4)94(145)116-73(44-83(133)134)97(148)112-67(84(99)135)40-52-14-7-6-8-15-52/h6-12,14-19,21-24,45-46,49-51,61-74,100-101,119H,13,20,25-44,47-48H2,1-5H3,(H2,99,135)(H,102,138)(H,103,137)(H,104,139)(H,105,120)(H,106,121)(H,107,140)(H,108,141)(H,109,142)(H,110,143)(H,111,144)(H,112,148)(H,113,136)(H,114,146)(H,115,147)(H,116,145)(H,117,149)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVMLPDUAGUTOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H126N20O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583185 | |

| Record name | 5-Oxoprolylglycylprolyltryptophylleucyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamylalanyltyrosylglycyltryptophylleucyl-alpha-aspartylphenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2080.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71526-06-2, 39024-57-2 | |

| Record name | 5-Oxoprolylglycylprolyltryptophylleucyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamylalanyltyrosylglycyltryptophylleucyl-alpha-aspartylphenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-leucine- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。